molecular formula C10H11ClF3N3 B1677466 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 132834-56-1

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B1677466
CAS No.: 132834-56-1
M. Wt: 265.66 g/mol
InChI Key: QZYYPQAYSFBKPW-UHFFFAOYSA-N
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Preparation Methods

Org 12962 can be synthesized through a series of chemical reactions involving pyridine and piperazine derivatives. The synthetic route typically involves the reaction of 1-(2-chloropyridin-5-yl)piperazine with trifluoromethylating agents under controlled conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific solvents and catalysts.

Chemical Reactions Analysis

Org 12962 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Org 12962 exerts its effects by selectively activating the serotonin 5-HT2C receptor. This activation leads to a cascade of intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s high affinity for the 5-HT2C receptor makes it effective in modulating serotonin levels, which are crucial for mood regulation and anxiety control .

Comparison with Similar Compounds

Org 12962 is unique due to its high selectivity for the 5-HT2C receptor compared to other serotonin receptor agonists. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities, making Org 12962 a unique and valuable compound for research and therapeutic development.

Biological Activity

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chlorinated trifluoromethyl pyridine moiety. This unique structure contributes to its biological activity, particularly in antiviral and antibacterial applications.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. A series of derivatives, including this compound, were evaluated for their effectiveness against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). The results demonstrated that certain derivatives exhibited significant protective and curative effects:

CompoundEC50 (μg/mL)Curative Activity (%)Protective Activity (%)
A135064.158.0
A336061.047.8
A16347.868.658.0

Compound A16 was particularly notable for enhancing the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), thereby improving plant disease resistance .

Antichlamydial Activity

Another area of research focuses on the compound's antichlamydial properties. Studies indicate that derivatives based on this structure can selectively inhibit the growth of Chlamydia trachomatis, which is significant given the lack of FDA-approved treatments for this infection. The compounds demonstrated minimal toxicity towards mammalian cells while effectively impairing chlamydial growth .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Antiviral Mechanism : The compound enhances the phenylpropanoid biosynthesis pathway, which is crucial for plant defense against viral infections. By inducing the activities of SOD, PPO, and PAL, it fortifies the plant's systemic acquired resistance (SAR) .
  • Selectivity Against Chlamydia : The selective inhibition observed in Chlamydia infections suggests that the compound targets specific bacterial pathways, potentially disrupting essential metabolic processes without affecting host cell viability .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Tobacco Plants : In trials involving tobacco plants infected with TMV, treatment with compound A16 resulted in a marked increase in defensive enzyme activity compared to untreated controls .
  • Chlamydial Infections : In vitro studies demonstrated that piperazine derivatives effectively reduced chlamydial inclusion numbers in infected HEp-2 cells, showcasing their potential as therapeutic agents against sexually transmitted infections .

Properties

IUPAC Name

1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17/h1-2,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYYPQAYSFBKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430870
Record name ORG-12962
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132834-56-1
Record name ORG-12962
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORG-12962
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUK9RFW5YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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